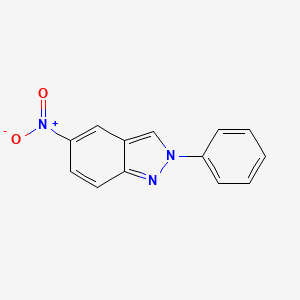

5-Nitro-2-phenylindazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Nitro-2-phenylindazole belongs to the class of organic compounds known as indazoles . It is a nitro derivative of benzazoles .

Synthesis Analysis

The synthesis of 5-Nitro-2-phenylindazole involves the nitration of 2-phenylindazole at 0°C with a sulfuric–nitric acid mixture . This process leads to the formation of 5-nitro-2-phenylindazole and 7-nitro-2-phenylindazole .Molecular Structure Analysis

The molecular structure of 5-Nitro-2-phenylindazole is characterized by a pyrazole fused to a benzene . The existence of an annelated benzene ring in the benzazole molecule influences much of its ability for electrophilic substitution .Chemical Reactions Analysis

The nitration of benzazoles, such as 2-phenylindazole, is a complex process in which the experimental conditions can modify the product orientation . The nitro group is generally introduced into the arylene fragment of the molecule .Wissenschaftliche Forschungsanwendungen

Signalling Molecule

Indole, the core structure of “5-Nitro-2-phenylindazole”, is a signalling molecule produced both by bacteria and plants . It plays a crucial role in microbial communication, particularly in the human gut .

Flavour and Fragrance Applications

Indole has value for flavour and fragrance applications, for example, in the food industry or perfumery . It can be derivatized to several halogenated and oxygenated compounds that can be used as natural colourants .

Therapeutic Potential

Indole derivatives have promising bioactivity with therapeutic potential to treat human diseases . They can be used to produce various bioactive aromatic compounds that show clinical applications .

Antiviral Activity

Indole derivatives have shown antiviral activity. For instance, certain 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives possess anti-inflammatory activity, making them valuable for the development of new treatments for inflammatory diseases .

Anticancer Activity

Indole derivatives have been found to exhibit anticancer activity, providing a valuable avenue for cancer treatment research .

Antimicrobial Activity

Indole derivatives have demonstrated antimicrobial activity, making them potential candidates for the development of new antimicrobial drugs .

Antidiabetic and Antimalarial Activities

Indole derivatives have shown potential in the treatment of diabetes and malaria, indicating their broad spectrum of medicinal applications .

Wirkmechanismus

Target of Action

It’s known that nitro derivatives of benzazoles, a class to which 5-nitro-2-phenylindazole belongs, have found wide applications in various branches of medicine, technology, and agriculture .

Mode of Action

It is known that the nitration of benzazoles, a process in which 5-Nitro-2-phenylindazole is synthesized, is a complex process where the experimental conditions can modify the product orientation

Biochemical Pathways

It’s known that nitrobenzazoles are convenient synthons and intermediates in organic synthesis

Result of Action

It’s known that nitrobenzazoles have been used as radiosensitizers, anesthetics, anticancer medications, dyes, plasticizers, ionic liquids, pesticides, herbicides, and plant growth regulators

Action Environment

It’s known that the ability of azoles to electrophilic substitution is determined by the activity of reagents, the basicity of substrates, and the acidity of the medium . This suggests that environmental factors could potentially influence the action of 5-Nitro-2-phenylindazole.

Zukünftige Richtungen

The nitro derivatives of benzazoles, including 5-Nitro-2-phenylindazole, have found wide applications in various branches of medicine, technology, and agriculture . They are convenient synthons and intermediates in organic synthesis . Future research may focus on further understanding their synthesis, properties, and potential applications .

Eigenschaften

IUPAC Name |

5-nitro-2-phenylindazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2/c17-16(18)12-6-7-13-10(8-12)9-15(14-13)11-4-2-1-3-5-11/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOEXSNSVJTVIRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C3C=C(C=CC3=N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Nitro-2-phenylindazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylthio)benzamide](/img/structure/B2820657.png)

![N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2820660.png)

![8-(4-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2820665.png)

![[(4-Chloro-3-nitrophenyl)carbamoyl]methyl 2,6-dichloropyridine-4-carboxylate](/img/structure/B2820666.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B2820667.png)

![(E)-4-(Dimethylamino)-N-[1-(3-methoxy-1,2-thiazol-5-yl)ethyl]but-2-enamide](/img/structure/B2820670.png)